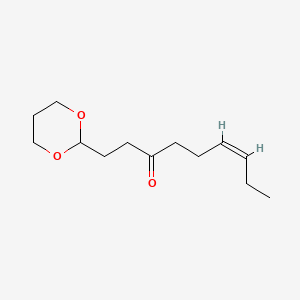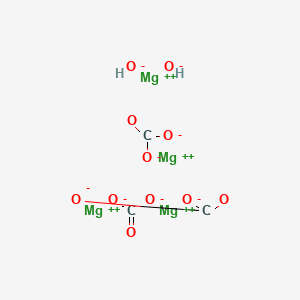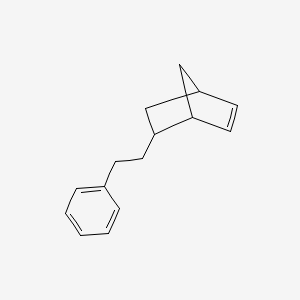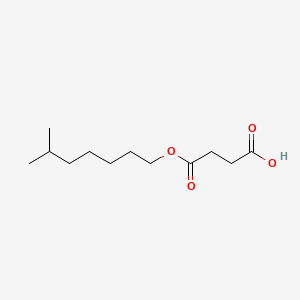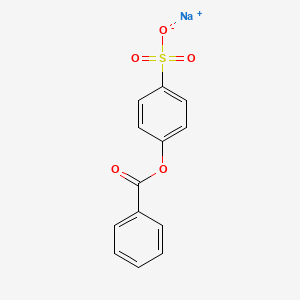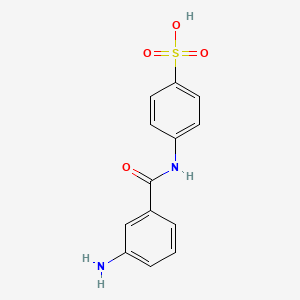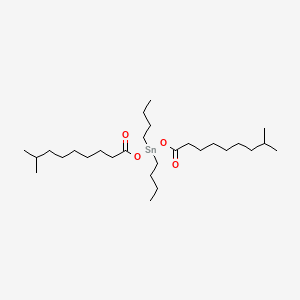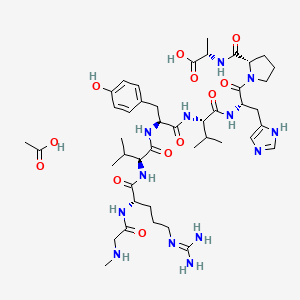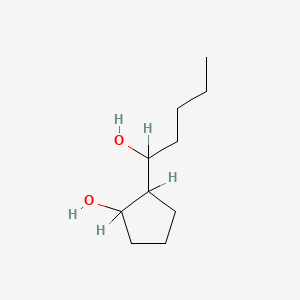
alpha-Butyl-2-hydroxycyclopentanemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Butyl-2-hydroxycyclopentanemethanol: is an organic compound with the molecular formula C10H20O2. It is a cyclopentanemethanol derivative, characterized by the presence of a butyl group and a hydroxyl group attached to the cyclopentane ring. This compound is of interest in various fields due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Butyl-2-hydroxycyclopentanemethanol typically involves the reaction of cyclopentanone with butylmagnesium bromide, followed by hydrolysis. The reaction conditions include:
Cyclopentanone: as the starting material.
Butylmagnesium bromide: as the Grignard reagent.
Hydrolysis: using dilute acid to yield the final product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions: Alpha-Butyl-2-hydroxycyclopentanemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of alpha-butyl-2-cyclopentanone.
Reduction: Formation of alpha-butyl-2-hydroxycyclopentanol.
Substitution: Formation of alpha-butyl-2-chlorocyclopentanemethanol or alpha-butyl-2-bromocyclopentanemethanol.
Aplicaciones Científicas De Investigación
Alpha-Butyl-2-hydroxycyclopentanemethanol has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of alpha-Butyl-2-hydroxycyclopentanemethanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the butyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- Alpha-Butyl-2-hydroxycyclopentanol
- Alpha-Butyl-2-cyclopentanone
- Alpha-Butyl-2-chlorocyclopentanemethanol
Comparison: Alpha-Butyl-2-hydroxycyclopentanemethanol is unique due to the presence of both a butyl group and a hydroxyl group on the cyclopentane ring This combination imparts distinct chemical and physical properties, making it different from its analogs For example, alpha-Butyl-2-hydroxycyclopentanol lacks the hydroxyl group, while alpha-Butyl-2-cyclopentanone has a ketone group instead of a hydroxyl group
Propiedades
Número CAS |
84604-54-6 |
|---|---|
Fórmula molecular |
C10H20O2 |
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
2-(1-hydroxypentyl)cyclopentan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-2-3-6-9(11)8-5-4-7-10(8)12/h8-12H,2-7H2,1H3 |
Clave InChI |
JTZFISXWDUSGDL-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C1CCCC1O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



